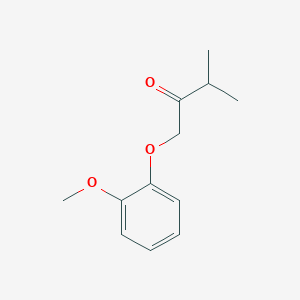![molecular formula C11H17NO4 B13699962 tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13699962.png)
tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,6S)-3-Boc-8-oxa-3-azabicyclo[420]octan-7-one is a bicyclic compound that features a unique structural framework This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an oxygen atom within the ring, and an azabicyclo structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-3-Boc-8-oxa-3-azabicyclo[4.2.0]octan-7-one typically involves a multi-step process. One common method starts with the preparation of the bicyclic core through a [2+2] cycloaddition reaction. This reaction is carried out under an inert atmosphere, often using argon, and involves the use of anhydrous solvents such as toluene . The reaction mixture is cooled to low temperatures, around -78°C, to facilitate the cycloaddition.
Industrial Production Methods
While specific industrial production methods for (1S,6S)-3-Boc-8-oxa-3-azabicyclo[4.2.0]octan-7-one are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. The use of automated systems for reagent addition and temperature control is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,6S)-3-Boc-8-oxa-3-azabicyclo[4.2.0]octan-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the Boc-protected nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
(1S,6S)-3-Boc-8-oxa-3-azabicyclo[4.2.0]octan-7-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting neurological conditions.
Industry: Utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (1S,6S)-3-Boc-8-oxa-3-azabicyclo[4.2.0]octan-7-one involves its interaction with specific molecular targets. The Boc-protecting group can be selectively removed under acidic conditions, revealing the reactive amine group. This amine can then participate in various biochemical pathways, potentially interacting with enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,7S)-bicyclo[5.2.0]nonan-4-one compound with (1S,6S)-2-methylbicyclo[4.2.0]octan-3-one .
- (1S,5S,6S,7S)-7-(benzyloxy)-5-(hydroxymethyl)-8,8-dimethyl-2-oxabicyclo[4.2.0]octan-3-one .
Uniqueness
What sets (1S,6S)-3-Boc-8-oxa-3-azabicyclo[4.2.0]octan-7-one apart is its unique structural framework, which combines a Boc-protected amine with a bicyclic ring system. This structure imparts specific chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Eigenschaften
Molekularformel |
C11H17NO4 |
|---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
tert-butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-5-4-7-8(6-12)15-9(7)13/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
WRKUIFISUJIKIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



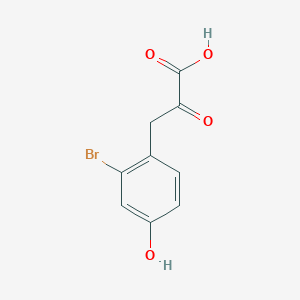

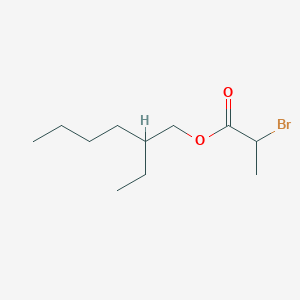
![5-Bromooxazolo[4,5-b]pyridine-2-thiol](/img/structure/B13699893.png)
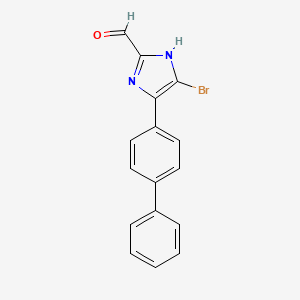
![2-[4-(Benzyloxy)phenyl]-1-methylindole](/img/structure/B13699897.png)
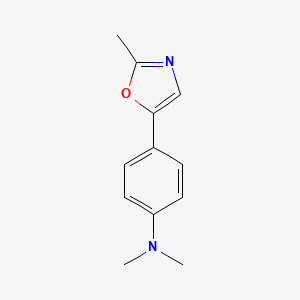
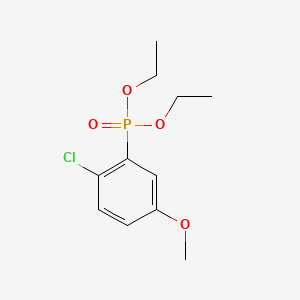
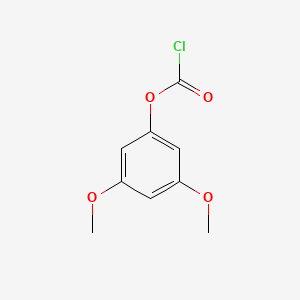
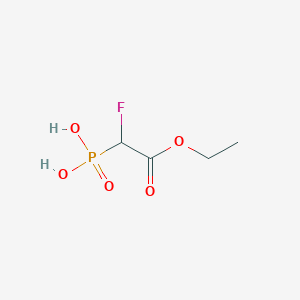
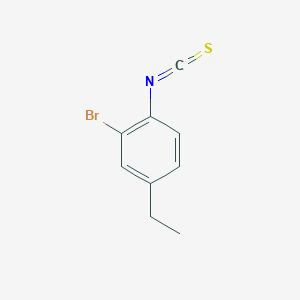
![3-[(Chloromethoxy)methyl]tetrahydrofuran](/img/structure/B13699925.png)
